N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide
Description
N-[5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a 2,5-dimethoxyphenyl group at position 5 and a propanamide chain modified with a phenylsulfanyl moiety. The 1,3,4-thiadiazole scaffold is known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-12(26-14-7-5-4-6-8-14)17(23)20-19-22-21-18(27-19)15-11-13(24-2)9-10-16(15)25-3/h4-12H,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXSMXAJYBZPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=C(C=CC(=C2)OC)OC)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 2,5-dimethoxybenzohydrazide with carbon disulfide and an appropriate oxidizing agent under reflux conditions.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced by reacting the thiadiazole intermediate with phenylthiol in the presence of a base such as sodium hydride.
Formation of the Propanamide Moiety: The final step involves the acylation of the thiadiazole-phenylsulfanyl intermediate with propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole or phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
These results suggest the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies on cell lines have shown its ability to inhibit the proliferation of various cancer cells:
| Cell Line Tested | IC50 Values (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 20 |
| A549 (lung cancer) | 30 |
The anticancer activity may be attributed to its ability to induce apoptosis through modulation of signaling pathways involved in cell growth and survival.
Pharmacokinetics
The pharmacokinetic profile of this compound influences its bioavailability. Factors such as solubility, stability, and the presence of functional groups can affect absorption and distribution within the body.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound belongs to a broader class of 1,3,4-thiadiazole derivatives. Below is a detailed comparison with structurally similar analogs, focusing on substituent effects, physicochemical properties, and synthesis data.
Substituent Variations on the Thiadiazole Ring
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 2,5-dimethoxyphenyl group in the target compound enhances electron density compared to electron-withdrawing substituents like chlorobenzyl (, compound 5e) or dichlorophenoxy (). This may improve solubility and influence binding interactions in biological systems.
- Side Chain Modifications: The phenylsulfanyl-propanamide chain in the target compound provides greater conformational flexibility compared to shorter acetamide chains () or rigid ethanoylamino groups ().
Physicochemical Properties
Key Observations :
- Chlorinated derivatives (e.g., 5e) show lower melting points (132–134°C), possibly due to reduced crystallinity from bulky substituents.
Key Observations :
- Substituent steric bulk (e.g., benzylthio vs. methylthio) correlates with yield efficiency in .
Biological Activity
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide is a compound that falls within the category of thiadiazole derivatives. This class of compounds has garnered interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 372.51 g/mol. The compound features a thiadiazole ring that is known for its role in biological activity.
The biological activity of thiadiazole derivatives often involves their interaction with specific molecular targets such as enzymes or receptors. For this compound:
- Molecular Targets : The compound may interact with enzymes involved in metabolic pathways or receptors that modulate cellular signaling.
- Pathways : It is hypothesized that this compound can influence pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. In a series of studies:
- Antibacterial Efficacy : Compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 32.6 μg/mL to higher values depending on the specific substitutions on the thiadiazole ring .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Thiadiazole Derivative A | 32.6 | S. aureus |
| Thiadiazole Derivative B | 47.5 | E. coli |
| Thiadiazole Derivative C | 62.5 | P. aeruginosa |
Anticancer Activity
Research has indicated that thiadiazole derivatives may possess anticancer properties:
- Cell Line Studies : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and death.
- Mechanistic Insights : The anticancer effects are often attributed to the ability of these compounds to inhibit specific kinases or transcription factors critical for tumor growth .
Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazole compounds has also been documented:
- Inflammatory Models : In vivo models suggest that these compounds can reduce inflammation markers and exhibit analgesic effects comparable to standard anti-inflammatory drugs.
Case Studies
- Study on Antinociceptive Activity : A study evaluating various substituted thiadiazoles reported significant antinociceptive activity in animal models when compared to standard analgesics . The study highlighted the importance of structural modifications in enhancing efficacy.
- Antiviral Activity Investigation : Thiadiazole derivatives have been explored for their antiviral properties against various viruses including HCV and HIV. Some compounds demonstrated IC50 values indicating potent antiviral activity .
Q & A
Q. How to systematically modify the phenylsulfanyl moiety to improve metabolic stability without losing activity?
- Methodology: Introduce fluorine atoms or methyl groups to block cytochrome P450 oxidation sites, guided by metabolic soft-spot analysis using radiolabeled compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
